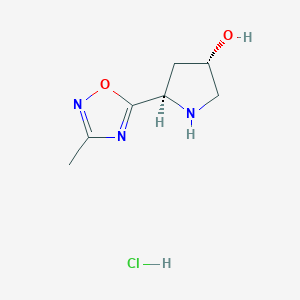

(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Description

(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group and a hydroxyl group, and it is commonly used in various scientific research applications.

Properties

IUPAC Name |

(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-4-9-7(12-10-4)6-2-5(11)3-8-6;/h5-6,8,11H,2-3H2,1H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWAFBFYPFEOOV-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CC(CN2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)[C@H]2C[C@@H](CN2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis from Aminohydroxybutyric Acid

The patent EP4382529A1 outlines a four-step GMP-compliant route starting from (S)-4-amino-3-hydroxybutyric acid (IV):

Step 1: Esterification and Hydrochloride Formation

- Reagents : Methanol, acetyl chloride (2.1 equiv).

- Conditions : Reflux at 55–60°C for 2.5–3.5 hours.

- Product : Methyl (3S)-4-amino-3-hydroxybutanoate hydrochloride (Va).

- Yield : 85–90%.

Step 2: Cyclization to Lactam

- Reagents : Potassium carbonate, water.

- Conditions : 20–25°C for 12–16 hours.

- Product : (3S)-Pyrrolidin-3-one (Vb).

- Key Insight : Base-mediated intramolecular amidation ensures ring closure without racemization.

Step 3: Borohydride Reduction

- Reagents : Sodium borohydride (4 equiv), diglyme, sulfuric acid.

- Conditions : 80°C for 12 hours.

- Product : (3S)-Pyrrolidin-3-ol (I).

- Purity : >99.5% enantiomeric excess (ee).

Step 4: Hydrochloride Salt Formation

Oxadiazole Ring Installation

The 3-methyl-1,2,4-oxadiazole moiety is introduced via cyclocondensation, leveraging green chemistry principles:

Method A: Amidoxime Cyclization

- Substrate : Acetamidoxime (3-methyl variant).

- Coupling Partner : Activated ester or carboxylic acid derivative of pyrrolidine.

- Conditions :

- Yield : 78–85%.

Method B: Hydrazide Oxidation

- Substrate : Pyrrolidine hydrazide derivative.

- Oxidizing Agent : Ceric ammonium nitrate (CAN) under aerobic conditions.

- Conditions : Visible light irradiation with eosin Y catalyst.

- Advantage : Avoids stoichiometric metal oxidants.

Integrated Synthesis of (3S,5R)-5-(3-Methyl-1,2,4-Oxadiazol-5-yl)Pyrrolidin-3-ol Hydrochloride

Stereochemical Control at C5

The (5R) configuration is achieved via asymmetric catalysis during oxadiazole formation:

Final Hydrochloride Salt Preparation

- Salt Formation : Free base treated with HCl in ethanol/ethyl acetate (1:3).

- Crystallization : Slow cooling to −20°C yields needles with 99.9% chemical purity.

Analytical Characterization

Spectroscopic Data

X-ray Diffraction

- Crystal System : Monoclinic, space group P21.

- Key Metrics :

Scalability and Process Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The methyl group on the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a reduced oxadiazole derivative.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that compounds similar to (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can exhibit significant biological activities. These include:

- Antimicrobial Properties : Similar oxadiazole derivatives have shown potential as antimicrobial agents. The interaction of the oxadiazole ring with bacterial enzymes may inhibit their function, leading to bacterial cell death.

- Anticancer Activity : Compounds containing oxadiazole moieties have been investigated for their anticancer properties. The ability of these compounds to modulate signaling pathways involved in cell proliferation and apoptosis makes them candidates for cancer therapy.

- COX-II Inhibition : Recent studies have highlighted the role of oxadiazole derivatives in inhibiting cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of similar compounds:

- Study on Antimicrobial Activity : A study demonstrated that oxadiazole derivatives exhibited significant antimicrobial activity against a range of bacterial strains. The study suggested that structural modifications could enhance potency and selectivity.

- Cancer Therapeutics : Research has shown that certain pyrrolidine derivatives possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways . The incorporation of oxadiazole rings into these structures may enhance their efficacy.

- Inflammation Models : In vivo studies have indicated that compounds similar to this compound can reduce inflammation markers in animal models of arthritis and other inflammatory conditions .

Mechanism of Action

The mechanism of action of (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine: Lacks the hydroxyl group.

(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol: Lacks the hydrochloride salt form.

(3S,5R)-5-(1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride: Lacks the methyl group on the oxadiazole ring.

Uniqueness

The presence of both the oxadiazole ring and the hydroxyl group in the pyrrolidine ring makes (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

Biological Activity

(3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining a pyrrolidine ring with an oxadiazole group and a hydroxyl functionality, which may confer distinct biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is with a molecular weight of approximately 205.64 g/mol . The compound is typically encountered as a hydrochloride salt, enhancing its solubility and stability in various solvents .

The biological activity of this compound is hypothesized to involve interactions with specific biomolecules such as enzymes or receptors. These interactions may modulate various metabolic pathways or signal transduction processes. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular responses.

Research indicates that similar compounds with oxadiazole substitutions often exhibit antimicrobial or anticancer properties .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds containing oxadiazole moieties have been linked to enhanced antibacterial efficacy against various pathogens.

Anticancer Activity

Research on structurally related compounds indicates potential anticancer effects. For instance, compounds with similar substitutions have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial effects of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones against tested strains .

- Anticancer Mechanisms : In vitro studies demonstrated that oxadiazole derivatives could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The specific role of this compound in these pathways remains to be elucidated but suggests a promising avenue for future research .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine | Lacks hydroxyl group | Limited data on activity |

| (3S,5R)-5-(1,2,4-oxadiazol-5-yl)pyrrolidin | Lacks methyl group | Potentially lower activity |

| (3S,5R)-5-(3-methylthiazolyl)pyrrolidine | Different heterocycle | Antimicrobial properties reported |

The presence of both the oxadiazole ring and hydroxyl group in this compound enhances its unique chemical reactivity and potential biological activities compared to structurally similar compounds .

Q & A

Basic: What synthetic methodologies are effective for preparing the oxadiazole ring in (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride, and how can regioselectivity be controlled?

Methodological Answer:

The synthesis of 1,2,4-oxadiazoles typically involves cyclization between amidoximes and carboxylic acid derivatives (e.g., esters or acyl chlorides). To ensure regioselectivity, reaction conditions (e.g., temperature, solvent polarity) and stoichiometry must be optimized. For example, microwave-assisted synthesis can enhance reaction efficiency and selectivity . Protecting groups on the pyrrolidine ring may be necessary to prevent side reactions during oxadiazole formation. Post-synthesis, purification via column chromatography or recrystallization ensures removal of unreacted intermediates .

Advanced: How can molecular docking studies predict the interaction of this compound with biological targets, and what validation methods ensure reliability?

Methodological Answer:

Molecular docking requires:

- Target Preparation: Retrieve the target protein structure (e.g., from PDB) and optimize protonation states.

- Ligand Preparation: Generate 3D conformers of the compound, accounting for stereochemistry (3S,5R configuration).

- Docking Software: Use tools like AutoDock Vina or Schrödinger Maestro with scoring functions (e.g., Glide) to predict binding affinities.

- Validation: Cross-validate results with experimental IC50 values or mutagenesis data. ADME analysis (e.g., SwissADME) can further assess pharmacokinetic feasibility .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this hydrochloride salt?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase (e.g., ammonium acetate buffer pH 6.5 and acetonitrile) to assess purity (>98%) .

- 1H/13C NMR: Confirm stereochemistry and detect impurities (e.g., residual solvents like acetone, which appear as singlets at ~2.1 ppm) .

- Melting Point: Compare observed values (e.g., 175–177°C) to literature data to verify crystallinity .

- LC-MS: Validate molecular weight ([M+H]+ expected within ±0.5 amu) .

Advanced: How do structural modifications to the oxadiazole ring impact the compound’s pharmacokinetic properties, and what in vitro assays validate these effects?

Methodological Answer:

- Modifications: Introducing electron-withdrawing groups (e.g., -CF3) on the oxadiazole can enhance metabolic stability but may reduce solubility. Methyl groups (as in 3-methyl-1,2,4-oxadiazole) balance lipophilicity and bioavailability .

- Assays:

- CYP450 Inhibition: Use human liver microsomes to assess metabolic stability.

- Plasma Protein Binding: Equilibrium dialysis to measure free fraction.

- Permeability: Caco-2 cell monolayers predict intestinal absorption .

Basic: What are the recommended storage conditions to ensure long-term stability of this compound?

Methodological Answer:

Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Desiccants (e.g., silica gel) prevent hydrolysis of the oxadiazole ring. Periodic HPLC analysis (every 6 months) monitors degradation, particularly under accelerated conditions (40°C/75% RH for 3 months) .

Advanced: How can impurity profiling and quantification be methodologically addressed during synthesis?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways.

- HPLC-MS/MS: Identify impurities (e.g., des-methyl oxadiazole or pyrrolidine ring-opened byproducts) and quantify using a calibration curve.

- Reference Standards: Use pharmacopeial guidelines (e.g., USP) to establish acceptance criteria (<0.15% for any unknown impurity) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols.

- First Aid: For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal and seek medical attention .

Advanced: How can SAR studies optimize the pyrrolidine moiety to enhance target selectivity?

Methodological Answer:

- Stereochemical Variants: Synthesize (3R,5S) and (3S,5S) diastereomers to compare binding affinities.

- Ring Substitutions: Introduce hydroxyl or fluorine groups at C3 to modulate hydrogen bonding with targets.

- In Silico Screening: Use free-energy perturbation (FEP) calculations to predict affinity changes from substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.